Product packaging for H-D-Trp-OH-d5(Cat. No.:CAS No. 1202359-57-6)

H-D-Trp-OH-d5

Cat. No.: B1146675
CAS No.: 1202359-57-6
M. Wt: 209.26 g/mol
InChI Key: QIVBCDIJIAJPQS-BZVPBINISA-N
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Description

Role of D-Tryptophan-d5 as a Stable Isotope Tracer and Research Probe in Biological Systems

D-Tryptophan-d5 is an isotopically labeled version of D-tryptophan where five hydrogen atoms on the indole (B1671886) ring have been replaced with deuterium (B1214612) atoms. This labeling makes it an ideal internal standard and tracer for mass spectrometry-based studies. caymanchem.com

As an internal standard , D-Tryptophan-d5 is added in known quantities to biological samples. Because it behaves almost identically to the natural D-Tryptophan during sample preparation and analysis but is distinguishable by its mass, it allows for highly accurate quantification of the unlabeled D-Tryptophan and its metabolites, correcting for any sample loss or variation in instrument response. technologynetworks.com

As a research probe and tracer , D-Tryptophan-d5 can be introduced into a system to study the specific metabolic fate of the D-isomer of tryptophan. Research has shown that D-tryptophan is not significantly converted to L-tryptophan in mammals, indicating it has its own distinct biological roles and metabolic pathways. microvioma.com By using D-Tryptophan-d5, scientists can track the absorption, distribution, metabolism, and excretion of D-tryptophan specifically, without interference from the much more abundant L-tryptophan. For instance, studies have used stable isotope-labeled tryptophan (TRP-D5) to investigate the disposition of its metabolites, such as quinolinic acid, demonstrating that the deuterium label remains stable and can be tracked into its metabolic products. nih.gov

The following table outlines typical mass spectrometry parameters used in methods employing deuterated tryptophan as an internal standard, which are foundational for its use as a tracer.

ParameterDescriptionTypical Value/Setting
Parent Ion (Q1) The mass-to-charge ratio (m/z) of the intact D-Tryptophan-d5 molecule selected for fragmentation.210.3
Product Ion (Q3) The m/z of a specific fragment of D-Tryptophan-d5 after collision-induced dissociation, used for quantification.192.1
Collision Energy The energy applied to fragment the parent ion, optimized for the specific molecule.25 V
Retention Time The time it takes for the compound to pass through the liquid chromatography column before reaching the mass spectrometer.3.69 min
Data derived from methodologies developed for tryptophan pathway analysis using deuterated standards. frontiersin.org

Overview of Key Academic Research Domains Utilizing D-Tryptophan-d5

The unique properties of D-Tryptophan and its deuterated form have led to their application in several key research areas, providing critical insights into physiology and disease.

Metabolomics and Metabolic Pathway Analysis: D-Tryptophan-d5 is invaluable in metabolomic studies for the precise quantification of D-tryptophan and for tracing its metabolic pathways. The metabolism of tryptophan is complex, branching into the kynurenine (B1673888), serotonin (B10506), and indole pathways, which are crucial for immune function, neurotransmission, and gut health. nih.gov The gut microbiota, in particular, plays a significant role in metabolizing tryptophan, producing a variety of bioactive compounds. nih.gov Using D-Tryptophan-d5 allows researchers to specifically investigate the contribution of microbial enzymes to D-tryptophan metabolism and how these microbial metabolites influence the host. researchgate.net

Microbiology and Gut-Brain Axis Research: Recent studies have highlighted the distinct biological activities of D-tryptophan, often produced by probiotic bacteria. frontiersin.org Research has shown that D-Tryptophan can inhibit the growth of enteric pathogens and pathobionts, thereby preventing conditions like colitis in animal models. nih.gov In this context, D-Tryptophan-d5 serves as a potential tool to trace the uptake and mechanism of action of D-tryptophan in specific microbial species and to understand how it modulates the gut environment and communicates with the host, a key aspect of the gut-brain axis. nih.gov

Immunomodulation and Disease Research: The metabolites of tryptophan are known to have profound effects on the immune system. frontiersin.org D-Tryptophan itself has been identified as an immunomodulatory substance that helps regulate intestinal homeostasis and may alleviate allergic diseases. frontiersin.org Furthermore, it has been implicated in the management of atherosclerosis and osteoporosis. frontiersin.org D-Tryptophan-d5 can be used as a research probe to investigate these immunomodulatory effects, helping to elucidate the molecular mechanisms by which it influences immune cells and pathways.

Food Science and Antimicrobial Research: There is growing interest in using D-amino acids like D-tryptophan as natural food preservatives due to their antimicrobial properties. researchgate.net Studies have demonstrated that D-tryptophan can inhibit the growth of food-borne pathogens and reduce the formation of biofilms. researchgate.net D-Tryptophan-d5 could be employed in these studies to quantify the uptake of D-tryptophan by bacteria and to understand the metabolic changes it induces, leading to growth inhibition.

The table below summarizes key research findings related to the application of D-Tryptophan.

Research DomainKey Findings
Microbiology / Immunology D-Tryptophan, produced by probiotic bacteria, can inhibit the growth of pathogenic microbes like Citrobacter rodentium and prevent colitis in mice by modulating the gut microbiota. nih.gov
Neurobiology In dogs, D-tryptophan does not appear to be converted into L-tryptophan in any appreciable amount and does not increase the synthesis of the neurotransmitter serotonin. microvioma.com
Metabolism Stable isotope-labeled tryptophan (TRP-D5) can be used as a precursor to study the formation and disposition of metabolites like quinolinic acid in the kynurenine pathway. nih.gov
Food Science D-Tryptophan exhibits significant antimicrobial effects on various food-borne pathogens, especially when combined with other environmental stresses like temperature or salt concentration. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B1146675 H-D-Trp-OH-d5 CAS No. 1202359-57-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m1/s1/i1D,2D,3D,4D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVBCDIJIAJPQS-BZVPBINISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C[C@H](C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312415
Record name D-Tryptophan-2,4,5,6,7-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202359-57-6
Record name D-Tryptophan-2,4,5,6,7-d5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1202359-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Tryptophan-2,4,5,6,7-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological Applications of D Tryptophan D5 in Scientific Research

Quantitative Analysis in Mass Spectrometry-Based Platforms

The precise mass difference between D-Tryptophan-d5 and its unlabeled counterpart allows for its use as an internal standard in mass spectrometry, a technique that has become indispensable in clinical and research settings for its accuracy and precision. chemie-brunschwig.ch

D-Tryptophan-d5 as an Internal Standard for Targeted Metabolomics

In targeted metabolomics, which focuses on the quantification of specific metabolites, D-Tryptophan-d5 is frequently employed as an internal standard. lcms.czfrontiersin.org Its chemical and physical properties are nearly identical to the endogenous D-Tryptophan, ensuring similar behavior during sample preparation and analysis. sigmaaldrich.com This similarity allows it to compensate for variations in sample extraction, derivatization, and instrument response, leading to more accurate and reliable quantification of D-Tryptophan and its metabolites. frontiersin.orgmdpi.com

For instance, in studies of tryptophan metabolism, D-Tryptophan-d5 is added to biological samples, such as plasma or urine, at a known concentration. frontiersin.orgnih.gov By comparing the mass spectrometry signal of the deuterated standard to that of the naturally occurring analyte, researchers can precisely determine the concentration of the target metabolite. mdpi.comnih.gov This approach has been successfully used to investigate alterations in the tryptophan metabolic pathway in various diseases. frontiersin.orgnih.govnih.gov

Table 1: Applications of D-Tryptophan-d5 in Targeted Metabolomics

Research Area Analyte(s) Quantified Biological Matrix Key Finding
Kawasaki Disease Tryptophan, Indole (B1671886) Acetic Acid, L-Kynurenine, Kynurenic Acid Plasma Revealed significant alterations in the tryptophan metabolic pathway in patients. frontiersin.orgnih.gov
Cancer Immunotherapy Tryptophan and its major metabolites Serum Developed a robust method to support biomarker studies. mdpi.com
General Metabolite Profiling Amino Acids Mammalian Urine Established a rapid and simple quantification method. lcms.cz

Isotope Dilution Mass Spectrometry Methodologies in Research

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique for achieving high-accuracy quantitative measurements. D-Tryptophan-d5 is an ideal internal standard for IDMS applications involving the analysis of tryptophan enantiomers. frontiersin.orgnih.gov The principle of IDMS lies in the addition of a known amount of an isotopically labeled standard to a sample before processing. The ratio of the unlabeled analyte to the labeled standard is then measured by mass spectrometry.

This method effectively corrects for any loss of the analyte during sample preparation and analysis, as both the analyte and the standard are affected proportionally. The use of D-Tryptophan-d5 in IDMS provides a robust and reliable means to quantify the concentration of D-Tryptophan in complex biological matrices. frontiersin.org

Stable Isotope Tracing for Metabolic Flux Analysis

Stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic pathways. By introducing a labeled substrate into a biological system, researchers can follow its conversion into various downstream metabolites, providing insights into the dynamics of metabolism.

Elucidation of Specific Biochemical Pathways Using D-Tryptophan-d5

While L-Tryptophan is the proteinogenic enantiomer, D-Tryptophan also plays significant biological roles, particularly in microorganisms and as a precursor for certain metabolites. frontiersin.orgchemicalbook.com D-Tryptophan-d5 can be used as a tracer to investigate the specific metabolic pathways involving D-Tryptophan. When introduced into a cell culture or organism, the deuterium-labeled tryptophan can be tracked as it is metabolized. researchgate.netnih.gov Mass spectrometry can then identify the deuterated metabolites, revealing the biochemical routes and enzymatic reactions that D-Tryptophan undergoes. frontiersin.orgmdpi.com This approach is crucial for understanding the unique metabolic fate of D-amino acids and their physiological or pathophysiological significance. frontiersin.orgableweb.orgfgsc.net

For example, studies have utilized labeled tryptophan to investigate its conversion to various bioactive compounds, providing a clearer picture of complex metabolic networks. frontiersin.orgnih.govnih.govbiorxiv.orgoup.com

Determination of Turnover Rates of Biomolecules with Deuterium (B1214612) Labeling

Deuterium labeling, often through the administration of heavy water (D₂O), is a widely used method to determine the turnover rates of biomolecules like proteins. researchgate.netnih.govutmb.edu While not a direct application of D-Tryptophan-d5 itself, the principles are highly relevant. In these experiments, deuterium from D₂O is incorporated into newly synthesized non-essential amino acids, which are then integrated into proteins. nih.govutmb.edu

By measuring the rate of deuterium incorporation into proteins over time using mass spectrometry, scientists can calculate the synthesis and degradation rates (turnover) of individual proteins. mdpi.comnih.gov This provides a dynamic view of the proteome and is essential for understanding cellular physiology and disease. nih.govnih.gov The use of deuterated amino acid standards, such as a deuterated form of tryptophan, is critical for the accurate quantification required in these sophisticated studies.

Enantioselective Research Methodologies

The study of enantiomers, molecules that are mirror images of each other, is critical in pharmacology and biochemistry, as different enantiomers can have vastly different biological activities. D-Tryptophan and L-Tryptophan are a prime example of this, with L-Tryptophan being incorporated into proteins and D-Tryptophan having other specific roles. nih.govmdpi.com

Research into the distinct effects and metabolic pathways of each enantiomer requires methods that can differentiate between them. D-Tryptophan-d5 can be used in the development and validation of enantioselective analytical methods. For example, in capillary electrophoresis or chiral chromatography coupled with mass spectrometry, D-Tryptophan-d5 can serve as a labeled standard to accurately quantify the D-enantiomer in the presence of the L-enantiomer. nih.govnih.govnih.gov This is crucial for studies investigating the enantioselective toxicity or efficacy of compounds, as well as for understanding the enzymatic processes that are specific to one enantiomer. mdpi.comnih.govacs.orgmdpi.com

Chiral Discrimination of Tryptophan Enantiomers Using D-Tryptophan-d5

Chiral discrimination, the ability to distinguish between enantiomers (mirror-image isomers) like D- and L-tryptophan, is critical in pharmaceutical and biological research. While various techniques, including chiral chromatography and electrochemical methods, are employed to separate these enantiomers, D-Tryptophan-d5 plays a crucial role not as a separating agent itself, but as an internal standard for the accurate quantification of the separated enantiomers, particularly in mass spectrometry-based methods. semanticscholar.orgcreative-proteomics.com

In techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), D-Tryptophan-d5 is added to a sample in a known quantity at an early stage of preparation. nih.gov Because it is chemically identical to D-tryptophan, it behaves similarly during extraction, derivatization, and chromatographic separation. However, due to its higher mass (a mass shift of +5), it is distinguishable from the non-labeled D- and L-tryptophan in the mass spectrometer. nih.govsigmaaldrich.com By comparing the signal intensity of the endogenous tryptophan enantiomer to the known concentration of the D-Tryptophan-d5 standard, researchers can correct for any sample loss or variation in instrument response. This normalization is essential for achieving the high accuracy and precision required to determine the subtle but significant differences in the concentrations or ratios of D- and L-tryptophan in biological samples.

Development of Analytical Techniques for D/L-Tryptophan Enantiomer Ratio Determination

The development of robust and sensitive analytical methods is a prerequisite for accurately determining the D/L-tryptophan enantiomer ratio in complex biological matrices like plasma, cerebrospinal fluid, and tissue extracts. tandfonline.com D-Tryptophan-d5 is a cornerstone in the validation and application of these advanced techniques, most notably those coupling chromatography with mass spectrometry.

The use of stable isotope-labeled internal standards like D-Tryptophan-d5 is the preferred approach for bioanalysis employing LC-MS. nih.gov Researchers have developed highly selective two-dimensional LC-MS/MS methods that can separate and accurately quantify D/L-tryptophan, achieving detection limits at the picomole level. creative-proteomics.com In these methods, D-Tryptophan-d5 serves as the ideal internal standard. nih.govcaymanchem.commdpi.com Its inclusion allows for precise quantification, which is fundamental to establishing the enantiomeric ratio. For example, a validated LC-MS/MS method for measuring tryptophan and its metabolites in human plasma uses Tryptophan-d5 as an internal standard, monitoring specific precursor-to-product ion transitions to ensure specificity. nih.gov

Table 1: Analytical Methods Utilizing Deuterated Tryptophan Standards
TechniqueAnalyte(s)Internal Standard(s)MatrixKey FindingReference
LC-MS/MSTryptophan, Kynurenine (B1673888)Trp-d5, Kyn-d4Human PlasmaDeveloped a simple and specific method for accurate determination of Trp and Kyn concentrations. nih.gov
LC-MS/MSTryptophan and 5 metabolitesTRP-D5, 3-NitrotyrosineHuman SerumEstablished a robust method to support biomarker studies in cancer immunotherapy. mdpi.com
LC-MS/MSTryptophan and 10 other metabolitesd5-TRP, d4-KYN, d5-KYNA, etc.Plasma, CSF, BrainCreated a method to quantify 11 molecules in the kynurenine pathway with high accuracy and precision. tandfonline.com
2D Chiral LC-MS/MSD/L-TryptophanNot specified, but method relies on high-accuracy quantificationUrine, Mouse SamplesAchieved highly selective separation and accurate quantification of D/L-Trp, with detection limits at the pmol level. creative-proteomics.com

Applications in Biophysical and Structural Biology Research

Beyond analytical chemistry, the isotopic labeling of D-tryptophan provides unique advantages for probing the structure and function of complex biological macromolecules like proteins and enzymes.

Deuterium Labeling for Neutron Scattering Studies

Neutron scattering, particularly small-angle neutron scattering (SANS), is a powerful technique for studying the structure of biological macromolecules in solution. iucr.org A key advantage of this method is its ability to distinguish between hydrogen (¹H) and its isotope deuterium (²H or D). These isotopes have significantly different neutron scattering lengths, a property that can be exploited through a technique called contrast variation. researchgate.netdntb.gov.ua

By selectively incorporating D-Tryptophan-d5 into a protein, researchers can essentially "highlight" the location of tryptophan residues within the protein's structure or within a larger complex. nih.govresearchgate.net For instance, in a study using maltose (B56501) binding protein (MBP) as a model system, researchers prepared samples where only the tryptophan residues were deuterated (D-trp MBP). nih.govresearchgate.net SANS experiments showed measurable differences between the scattering data from the labeled and unlabeled proteins. nih.govresearchgate.net This selective labeling strategy helps to distinguish different components within a multi-protein complex, providing unique information on protein-protein or protein-lipid interactions that is often inaccessible by other structural biology techniques. researchgate.net

Investigation of Enzyme Mechanisms and Substrate Specificity

The substitution of hydrogen with deuterium in a substrate molecule like D-tryptophan can subtly alter the rate of an enzyme-catalyzed reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a fundamental tool for elucidating enzyme mechanisms. nih.gov A KIE occurs if the bond to the isotopically labeled atom is broken or altered in the rate-determining step of the reaction.

In a study of tryptophan 2,3-dioxygenase (TDO), an enzyme that catalyzes the first step in the kynurenine pathway, researchers used (indole-d5)-L-Trp to probe the reaction mechanism. utsa.edu They observed an inverse secondary KIE, with a kH/kD value of 0.87 ± 0.03. utsa.edu An inverse KIE (where the deuterated substrate reacts faster than the hydrogenated one) often indicates a change in hybridization from sp2 to sp3 at the atom undergoing reaction in the transition state. This finding provided crucial evidence about the chemical nature of the Michaelis complex and the rate-limiting step of the catalytic reaction. utsa.edu Similarly, studies on other enzymes have used deuterated substrates to demonstrate that the decay of an intermediate is kinetically linked to substrate oxidation, confirming its place on the reaction pathway. mit.edu Therefore, D-Tryptophan-d5 serves as a sophisticated probe for investigating the transition states and dynamics of enzymatic reactions involving tryptophan.

Table 2: Kinetic Isotope Effect (KIE) Studies Using Deuterated Substrates
EnzymeSubstrate PairObserved KIE (kH/kD)ImplicationReference
Tryptophan 2,3-dioxygenase (TDO)L-Tryptophan / (indole-d5)-L-Tryptophan0.87 ± 0.03Inverse KIE suggests sp2 to sp3 hybridization change in the rate-limiting step, confirming the identity of the Michaelis complex. utsa.edu
Toluene/o-xylene monooxygenase hydroxylase (T201C Variant)Phenol / Phenol-d50.82 ± 0.05Inverse KIE indicates the decay of the peroxo intermediate is kinetically linked to arene oxidation. mit.edu

Research Domains Investigated with D Tryptophan D5

Tryptophan Metabolic Pathways Research in Research Models

D-Tryptophan-d5 serves as a crucial tracer for dissecting the complex metabolic fate of tryptophan in various research models. By introducing this labeled compound, scientists can follow its conversion into different metabolites, providing insights into the activity of specific metabolic pathways under various physiological and pathological conditions.

The kynurenine (B1673888) pathway is the principal route of tryptophan degradation in mammals, accounting for over 95% of its metabolism. cpn.or.krnih.gov This pathway generates several neuroactive and immunomodulatory metabolites. D-Tryptophan can be metabolized into this pathway, and D-Tryptophan-d5 is instrumental in studying its dynamics.

Systemic administration of D-Tryptophan to mice has shown that it is metabolized in both the brain and peripheral tissues into various kynurenine pathway metabolites. frontiersin.orgresearchgate.net The enzyme D-amino acid oxidase (DAAO) plays a key role in this process by converting D-tryptophan to indolepyruvic acid, which can then enter the kynurenine pathway. frontiersin.orgresearchgate.net Studies have utilized D-Tryptophan-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately quantify tryptophan and its metabolites, such as kynurenine, kynurenic acid, and quinolinic acid, in biological samples like plasma, cerebrospinal fluid, and brain tissue. tandfonline.combmj.com This allows for the investigation of alterations in the kynurenine pathway in various disease models, including neurodegenerative disorders and inflammatory conditions. bmj.commdpi.comfrontiersin.org

Table 1: Application of D-Tryptophan-d5 in Kynurenine Pathway Research

Research FocusModel SystemKey Findings
Metabolite Quantification Human and Murine Plasma, Brain TissueD-Tryptophan-d5 is used as an internal standard for the accurate LC-MS/MS quantification of tryptophan and kynurenine pathway metabolites. tandfonline.comrsc.org
Enzyme Activity MicePharmacological studies confirmed the involvement of D-amino acid oxidase (DAAO) in the conversion of D-tryptophan to kynurenine pathway metabolites. frontiersin.orgresearchgate.net
Disease-Related Alterations Rodent models of retinal damageDemonstrated an imbalance in the kynurenine pathway in response to retinal and optic nerve injury. frontiersin.org
Inflammatory Conditions Patients with Rheumatoid ArthritisRevealed significant changes in tryptophan metabolite levels, including those in the kynurenine pathway, which correlated with disease severity. bmj.com

While the kynurenine pathway is the major route for tryptophan metabolism, the serotonin (B10506) pathway is crucial for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) and the hormone melatonin. nih.govfrontiersin.org Although D-tryptophan is not the direct precursor for serotonin, its metabolism can influence the availability of L-tryptophan, the actual precursor. D-Tryptophan-d5 has been employed in in vivo studies to investigate the activity of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis. nih.gov By administering deuterated L-tryptophan-d5 to subjects, researchers can measure the formation of deuterated serotonin-d4 in urine using gas chromatography-mass fragmentography, providing a dynamic assessment of the serotonin pathway. nih.gov Such studies have been instrumental in understanding conditions like atypical phenylketonuria, where serotonin production is impaired. nih.gov

The gut microbiota plays a significant role in tryptophan metabolism, converting it into a variety of bioactive compounds that can influence host health. nih.govmdpi.com D-amino acids, including D-tryptophan, are produced by gut bacteria and can modulate the intestinal environment. nih.gov Research has shown that D-tryptophan can inhibit the growth of certain enteric pathogens and pathobionts. nih.gov Studies utilizing D-Tryptophan have demonstrated its ability to prevent experimental colitis by selectively depleting specific microbes in the intestine. nih.gov This effect is mediated by the microbial metabolism of D-tryptophan into compounds like indole (B1671886) acrylic acid. nih.gov The use of labeled D-Tryptophan-d5 can help in tracing the specific metabolic conversions undertaken by different microbial species and understanding their impact on the host.

Protein Dynamics and Proteomics Research

D-Tryptophan-d5 is a valuable tool in proteomics for studying the lifecycle of proteins, from their synthesis to their degradation, and for elucidating their three-dimensional structures.

Stable isotope labeling is a cornerstone of protein turnover studies. nih.govbiorxiv.org While methods using heavy water (D2O) or labeled essential amino acids like leucine (B10760876) are common, deuterated tryptophan can also be utilized. nih.govbiorxiv.orgnih.gov By introducing D-Tryptophan-d5 into cell culture media or administering it to organisms, newly synthesized proteins will incorporate the labeled amino acid. The rate of incorporation, measured by mass spectrometry, provides a direct measure of protein synthesis rates. biorxiv.orgelifesciences.org Conversely, the rate of disappearance of the labeled tryptophan from the proteome over time reflects the rate of protein degradation. This approach allows for a dynamic view of the proteome, revealing how protein abundance is regulated under different conditions, such as during immune responses or developmental transitions. biorxiv.org

Table 2: Use of Deuterated Tryptophan in Protein Turnover Studies

Study AreaOrganism/SystemMethodological Approach
Global Protein Turnover Arabidopsis thaliana13CO2 labeling combined with GC-MS analysis of amino acids to estimate synthesis and degradation rates. nih.gov
Immune Response Dynamics Arabidopsis thaliana cell culturesMeasurement of protein synthesis and degradation rates during pattern-triggered immunity using 15N labeling and targeted proteomics. biorxiv.orgbiorxiv.org
Proteome Duplication Rate Activated T cellsQuantification of protein content using tryptophan fluorescence to determine changes during cell activation and division. elifesciences.org
Proteome-wide Kinetics Human cell cultureD₂O labeling to trace the incorporation of deuterium (B1214612) into non-essential amino acids for proteome-wide turnover analysis. nih.govbiorxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. nih.govd-nb.info For larger proteins or protein complexes, selective isotope labeling is often necessary to simplify complex spectra and facilitate analysis. d-nb.info D-Tryptophan-d5 can be selectively incorporated into proteins by expressing them in auxotrophic strains of Escherichia coli grown in media containing the labeled amino acid. acs.org This selective deuteration of tryptophan residues helps in assigning specific signals in the NMR spectrum and in probing the local environment and dynamics of these residues. acs.orgresearchgate.net This approach has been successfully used to study the structure and conformational changes of proteins like hemoglobin. acs.org Furthermore, advanced NMR techniques, such as low-concentration photochemically induced dynamic nuclear polarization (LC-photo-CIDNP), can leverage specifically designed tryptophan isotopologues to achieve remarkable sensitivity, allowing for the study of proteins at very low concentrations. nih.gov

Advanced Analytical Applications in Research Models

The stable isotope-labeled compound D-Tryptophan-d5 is a critical tool in advanced analytical research, primarily serving as an internal standard for the precise quantification of tryptophan and its extensive network of metabolites. caymanchem.compubcompare.ai Its utility is most pronounced in the field of metabolomics, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.commdpi.comresearchgate.net The introduction of a known quantity of D-Tryptophan-d5 into a biological sample allows researchers to correct for variations in sample preparation and analytical instrument response, thereby ensuring high accuracy and reproducibility in the measurement of endogenous metabolites. tandfonline.comtandfonline.com This methodological rigor is essential for discerning subtle but significant changes in metabolic pathways associated with various physiological and pathological states.

The application of D-Tryptophan-d5 as an internal standard spans a wide array of biological matrices, each offering a unique window into metabolic processes. Researchers have successfully developed and validated methods for profiling tryptophan metabolites in human and animal models using matrices such as:

Plasma and Serum: These are the most common matrices for assessing systemic metabolic changes. mdpi.comresearchgate.nettandfonline.comfrontiersin.orgmolnar-institute.comfmach.itacs.org

Urine: Provides insights into excretory metabolic byproducts. mdpi.comfmach.itacs.org

Cerebrospinal Fluid (CSF): Used in neurological research to directly probe metabolic alterations within the central nervous system. tandfonline.comtandfonline.commolnar-institute.com

Brain Tissue: Allows for the direct measurement of metabolite concentrations at the site of neurological function and dysfunction. tandfonline.comtandfonline.com

Cell Cultures: Enables controlled in vitro experiments to study specific cellular metabolic pathways. pubcompare.ai

Plant Tissues: Used to investigate the "indolome," the complete set of indole-containing compounds, in various food plants. researchgate.net

Research findings from studies utilizing D-Tryptophan-d5 have provided significant insights into the role of the tryptophan metabolic pathways—primarily the kynurenine and serotonin pathways—in a variety of research contexts. For instance, a robust LC-MS/MS method was developed to quantify tryptophan and four of its major metabolites in the serum of cancer patients, highlighting the importance of monitoring these pathways during immunotherapy. mdpi.com In the field of neurodegenerative diseases, profiling of 21 tryptophan metabolites in urine samples from patients with Parkinson's disease using D-Tryptophan-d5 as an internal standard identified indole-3-acetic acid as a potential biomarker. mdpi.com

Similarly, targeted metabolomics in serum from patients with Kawasaki disease revealed significantly decreased levels of tryptophan and indole-3-acetic acid, alongside increased levels of L-kynurenine and kynurenic acid, pointing to a distinct metabolic signature for the disease. frontiersin.org In studies of multiple sclerosis, an ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS) method quantified tryptophan and 11 of its metabolites in both serum and CSF, revealing a dramatically increased quinolinic acid to kynurenic acid ratio in the patient group. molnar-institute.com These diverse applications underscore the indispensable role of D-Tryptophan-d5 in facilitating high-quality, quantitative research into the complex tryptophan metabolic network across a spectrum of biological disciplines. fmach.itacs.org

Interactive Data Table: Research Applications of D-Tryptophan-d5 in Metabolite Profiling

Study FocusBiological MatrixAnalytical MethodKey Metabolites Quantified Using D-Tryptophan-d5 as an Internal Standard
Cancer Immunotherapy SerumLC-MS/MSTryptophan, Kynurenine, Kynurenic acid, Xanthurenic acid, Anthranilic acid
Parkinson's Disease UrineLC-MS/MS21 Tryptophan metabolites including Indole-3-acetic acid, Kynurenine, Tryptophan
Kawasaki Disease Plasma / SerumUPLC-MS/MSTryptophan, Indole-3-acetic acid (IAA), L-kynurenine (Kyn), Kynurenic acid (Kyna)
Multiple Sclerosis Serum, Cerebrospinal Fluid (CSF)UHPLC-MS/MSTryptophan, Kynurenine, Serotonin, Quinolinic acid, Kynurenic acid, Picolinic acid
General Metabolomics PlasmaXLC-MS/MSTryptophan, Kynurenine, 3-hydroxykynurenine
Plant Metabolomics Various Plant ExtractsUHPLC-MS/MSTryptophan, Kynurenine, 5-OH Tryptamine, Tryptamine
Host-Microbiota Metabolism Plasma, Serum, UrineUHPLC-ESI-MS/MS89 metabolites including those from the tryptophan, tyrosine, and phenylalanine pathways

Synthetic Approaches and Isotopic Purity Considerations for Research Applications

Methodologies for Deuteration of Tryptophan and its Analogues for Research

The preparation of deuterated tryptophan can be achieved through several synthetic routes, each with its own advantages and applications. The primary methods include direct hydrogen-deuterium exchange, enzymatic synthesis, and multi-step chemical synthesis involving catalyzed reactions.

Hydrogen-Deuterium (H-D) Exchange: This is a common method for introducing deuterium (B1214612) into aromatic systems. Simple exchange reactions can be performed using deuterium oxide (D₂O) or deuterated acids like deuterium chloride (DCl) or deuterated acetic acid (CD₃CO₂D). iaea.orgacs.org For instance, treating L-tryptophan with DCl can yield deuterated tryptophan with a high isotopic abundance (98.5%). iaea.org Similarly, heating 3-substituted indoles like tryptophan in CD₃CO₂D is an effective method for producing polydeuterated analogues with high deuterium incorporation (>95%). acs.org These acid-catalyzed exchanges are particularly effective for deuterating the indole (B1671886) ring of tryptophan. acs.org

Enzymatic Synthesis: Enzymatic methods offer high specificity for producing deuterated amino acids. Tryptophanase, for example, can catalyze the coupling of halogenated indole derivatives with S-methyl-L-cysteine in a deuterated medium (²H₂O) to produce L-tryptophan derivatives with a 100% deuterium label at the α-position. researchgate.nettandfonline.com Another approach involves using a single-module non-ribosomal peptide synthetase, IvoA, which catalyzes the ATP-dependent unidirectional stereoinversion of L-tryptophan to D-tryptophan. technologypublisher.com This method, demonstrated with recombinant yeast, can produce D-tryptophan with a high enantiomeric excess of 98%. technologypublisher.com Multi-enzyme systems have also been developed to convert L-tryptophan derivatives into their D-enantiomers. nih.gov

Catalytic Deuteration: Modern synthetic organic chemistry provides advanced catalytic methods for selective deuteration. A practical synthesis for 2-D-L-tryptophan involves sequential Iridium-catalyzed C-H borylation and C-2-deborylative deuteration steps. nih.gov Palladium-catalyzed methods have also been developed for the programmable deuteration of indoles at the C2 and C3 positions using deuterated acetic acid. acs.org These catalytic strategies allow for precise control over the location of deuterium incorporation, which is crucial for mechanistic studies. acs.orgresearchgate.net

Table 1: Comparison of Deuteration Methodologies for Tryptophan

Methodology Deuterium Source Key Features Typical Isotopic Purity Reference(s)
Acid-Catalyzed H-D Exchange DCl in D₂O Simple procedure, effective for indole ring deuteration. 98.5% iaea.org
Acid-Catalyzed H-D Exchange CD₃CO₂D High deuterium incorporation at C2, C4-C7 positions. >95% acs.org
Enzymatic Synthesis (Tryptophanase) ²H₂O Specific deuteration at the α-position. 100% (at α-position) researchgate.nettandfonline.com
Enzymatic Stereoinversion (IvoA) N/A (converts L- to D-form) Produces D-enantiomer with high enantiomeric excess. 98% ee technologypublisher.com
Iridium-Catalyzed C-H Borylation Deuterating agent Selective deuteration at the C-2 position of the indole ring. Not specified nih.gov
Palladium-Catalyzed HIE CD₃CO₂D Programmable deuteration at C2 and/or C3 positions. 74-98% (at C3) acs.org

Strategies for Maintaining Isotopic Purity of D-Tryptophan-d5 for Research

Maintaining the isotopic and enantiomeric purity of D-Tryptophan-d5 throughout synthesis, purification, and storage is paramount for its use in research. Isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms, while enantiomeric purity refers to the proportion of the desired D-enantiomer relative to the L-enantiomer.

Preventing Isotopic Scrambling: During chemical synthesis, especially during deprotection steps, there is a risk of replacing the incorporated deuterium with hydrogen from solvents or reagents, a phenomenon known as D/H scrambling or isotopic dilution. nih.gov To mitigate this, chemists employ specific strategies:

Use of Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the introduction of protic impurities that can lead to back-exchange. acs.org For example, using anhydrous dioxane and molecular sieves was found to be crucial to avoid isotopic dilution at the C3 position of the indole ring during certain deuteration reactions. acs.org

Mild Deprotection Conditions: Harsh reaction conditions can promote D/H scrambling. The development of mild deprotection conditions is essential to remove protecting groups (e.g., Boc and methyl esters) without compromising the deuterium label. nih.gov

Careful Purification: Purification methods must be chosen carefully. For example, purification of some deuterated indoles by silica (B1680970) flash column chromatography has been observed to reduce the deuterium content at the C3 position, an effect that was less pronounced for electron-poor indoles. acs.org

Ensuring Enantiomeric Purity: Most biological systems utilize the L-enantiomer of amino acids, so producing the D-form requires specific enantioselective techniques.

Enzymatic Resolution and Stereoinversion: Kinetic resolution using an enantioselective enzyme, such as tryptophanase that selectively degrades L-tryptophan from a racemic mixture, can enrich the D-tryptophan. google.com More advanced methods like dynamic kinetic resolution and stereoinversion reaction cascades improve the theoretical yield beyond 50%. technologypublisher.com Enzymes like the l-amino acid oxidase RebO can be used for dynamic stereoinversion to convert L-tryptophan derivatives to their D-forms with excellent enantioselectivity. acs.org

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for separating D- and L-enantiomers and is used to verify the enantiomeric excess (ee) of the final product. acs.orggoogle.com

Storage and Handling: Proper storage is essential to maintain the integrity of the labeled compound. For research standards, storage at room temperature away from light and moisture is often recommended. isotope.com For reconstituted solutions, storage in a tightly sealed vial at refrigerated temperatures (e.g., 5±3ºC) helps maintain stability. otsuka.co.jp

Analytical Validation of Deuterium Incorporation for Research-Grade Compounds

The validation of research-grade D-Tryptophan-d5 requires rigorous analytical testing to confirm its chemical identity, purity, isotopic enrichment, and the specific location of the deuterium atoms. Regulatory authorities emphasize precision and reproducibility, making robust analytical validation essential. pharmaffiliates.com

Mass Spectrometry (MS): Mass spectrometry is a primary technique for verifying isotopic labeling. It confirms the incorporation of deuterium atoms by detecting the corresponding increase in molecular weight (a "mass shift"). sigmaaldrich.comsigmaaldrich.com For D-Tryptophan-d5, a mass shift of +5 is expected compared to the unlabeled compound. sigmaaldrich.comsigmaaldrich.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used for the quantitative analysis of tryptophan and its metabolites, where deuterated standards like D-Tryptophan-d5 serve as ideal internal standards to correct for matrix effects and ensure accurate quantification. pharmaffiliates.commdpi.commdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for determining the exact position of deuterium incorporation.

¹H NMR (Proton NMR): In a ¹H NMR spectrum, the signal corresponding to a proton will disappear if it is replaced by a deuterium atom. This allows for the unambiguous confirmation of the deuteration sites and the extent of deuterium incorporation can be calculated by the reduction in the integration of the corresponding proton signal. researchgate.nettandfonline.com

Quantitative NMR (qNMR): qNMR is an absolute method that can be used to determine the purity of chemical reference substances, including deuterated compounds. nih.govresearchgate.net It can be used alongside other methods to provide a highly accurate purity value. nih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is crucial for assessing the chemical and chiral purity of the compound. When coupled with a UV or other suitable detector, HPLC can separate the main compound from any impurities. mdpi.comnih.gov Chiral HPLC columns are specifically used to separate the D- and L-enantiomers and quantify the enantiomeric excess. acs.org

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that can be used to determine the purity of highly pure, crystalline organic compounds. researchgate.net For volatile or deuterated compounds, DSC can be combined with a technique like qNMR to provide a verified purity value. nih.govresearchgate.net

Table 2: Analytical Techniques for Validation of D-Tryptophan-d5

Analytical Technique Purpose Information Provided Reference(s)
Mass Spectrometry (MS/LC-MS/MS) Isotopic Enrichment & Quantification Confirms mass shift (M+5), determines isotopic purity, used for quantification in complex matrices. sigmaaldrich.comsigmaaldrich.commdpi.com
¹H NMR Spectroscopy Positional Verification & Enrichment Confirms specific sites of deuteration (disappearance of proton signals), quantifies deuterium incorporation. researchgate.nettandfonline.comnih.gov
Quantitative NMR (qNMR) Purity Assessment Provides an absolute measure of chemical purity. nih.govresearchgate.net
Chiral HPLC Enantiomeric Purity Separates D- and L-enantiomers, determines enantiomeric excess (ee). acs.orggoogle.com
Differential Scanning Calorimetry (DSC) Chemical Purity Measures the purity of crystalline reference materials. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for D Tryptophan D5

Advancements in High-Resolution Isotopic Tracing Techniques

The utility of D-Tryptophan-d5 as a tracer is intrinsically linked to the analytical methods used for its detection and quantification. The replacement of five hydrogen atoms with deuterium (B1214612) on the indole (B1671886) ring creates a distinct mass shift, allowing it to be differentiated from its unlabeled counterpart by mass spectrometry (MS). cymitquimica.commusechem.com Future research will capitalize on advancements in high-resolution mass spectrometry (HRMS) to enhance the precision and sensitivity of D-Tryptophan-d5 tracing.

Next-generation HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, offer unprecedented mass accuracy and resolution. This allows for the unambiguous identification and quantification of D-Tryptophan-d5 and its metabolites, even in complex biological matrices. researchgate.netnih.gov This enhanced specificity is crucial for minimizing interference from other molecules with similar masses, a common challenge in metabolomics studies. researchgate.net

Furthermore, coupling these advanced MS platforms with sophisticated separation techniques like ultra-high-performance liquid chromatography (UHPLC) will enable the resolution of isomeric metabolites, providing a more detailed picture of metabolic pathways. teagasc.ieresearchgate.net The development of novel ionization techniques is also expected to improve the sensitivity of detection, allowing researchers to trace the fate of D-Tryptophan-d5 at lower concentrations and in smaller sample volumes, such as in single-cell analysis. biorxiv.org

A study on the metabolic incorporation of deuterated tryptophan into proteins utilized high-performance liquid chromatography (HPLC) and thermospray mass spectrometry to determine the ratio of labeled to unlabeled tryptophan. nih.gov This highlights the importance of combining separation and detection techniques for accurate isotopic analysis.

Integration with Multi-Omics Approaches in Systems Biology Research

Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. nih.govdiva-portal.org D-Tryptophan-d5 is set to play a pivotal role in this integrative approach by providing dynamic metabolic information that can be correlated with data from other omics layers.

By tracing the metabolic fate of D-Tryptophan-d5, researchers can elucidate how genetic variations (genomics) or changes in gene expression (transcriptomics) and protein levels (proteomics) affect specific metabolic pathways. frontiersin.orgescholarship.org For instance, a systems biology study could use D-Tryptophan-d5 to investigate how a particular gene mutation impacts the kynurenine (B1673888) pathway, a critical route for tryptophan metabolism implicated in various diseases. nih.govnih.gov

The integration of D-Tryptophan-d5 tracing with multi-omics data will enable the construction of more comprehensive and predictive models of cellular metabolism. diva-portal.orgresearchgate.net These models will be invaluable for understanding disease mechanisms and for identifying novel therapeutic targets. For example, understanding how tryptophan metabolism is altered in cancer cells through multi-omics analysis could lead to the development of targeted therapies. frontiersin.orgnih.gov

Expanding Applications in Untargeted Metabolomics and Fluxomics Studies

Untargeted metabolomics seeks to comprehensively profile all small molecules (metabolites) in a biological sample to identify metabolic changes associated with a particular state, such as disease or drug treatment. nih.govdiva-portal.org D-Tryptophan-d5 serves as a valuable tool in these studies, not only as an internal standard for accurate quantification but also as a tracer to map the flow of atoms through metabolic pathways. caymanchem.comfrontiersin.org

The use of stable isotope tracers like D-Tryptophan-d5 is central to metabolic flux analysis (fluxomics), which aims to quantify the rates of metabolic reactions. rsc.orgnih.gov By measuring the incorporation of deuterium from D-Tryptophan-d5 into downstream metabolites, researchers can calculate the flux through specific pathways. nih.gov This provides a dynamic view of metabolic activity that is not attainable through static metabolite measurements alone.

Future applications in this area will likely involve more sophisticated experimental designs and computational modeling to analyze complex metabolic networks. The development of methods for isotopic non-stationary metabolic flux analysis (INST-MFA) will allow for the study of metabolic dynamics in systems that are not at a steady state, which is often the case in biological reality. nih.gov

The following table summarizes key applications of D-Tryptophan-d5 in metabolomics and fluxomics:

Research AreaApplication of D-Tryptophan-d5Expected Outcome
Untargeted Metabolomics Internal standard for quantification of tryptophan and its metabolites. caymanchem.comfrontiersin.orgImproved accuracy and precision of metabolite measurements.
Tracer to identify novel metabolites derived from tryptophan.Discovery of new metabolic pathways and biomarkers.
Fluxomics Substrate for metabolic flux analysis of the kynurenine and serotonin (B10506) pathways. nih.govQuantification of reaction rates and understanding of pathway regulation.
Tool to investigate the impact of genetic or environmental perturbations on metabolic fluxes.Elucidation of disease mechanisms and identification of drug targets.

Novel Applications in Biophysical and Chemical Biology Research

The unique properties of deuterium also open up new possibilities for the use of D-Tryptophan-d5 in biophysical and chemical biology research. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. This effect can be exploited to probe enzyme mechanisms and to study the dynamics of protein-ligand interactions.

For example, by comparing the enzymatic conversion of D-Tryptophan-d5 to that of unlabeled D-tryptophan, researchers can gain insights into the rate-limiting steps of the reaction and the structure of the transition state. This information is crucial for the rational design of enzyme inhibitors.

In chemical biology, D-Tryptophan-d5 can be incorporated into peptides and proteins to serve as a probe for structural and dynamic studies using techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.comisotope.com The distinct NMR signal of deuterium can provide valuable information about the local environment and dynamics of the tryptophan residue within the macromolecule.

A recent bibliometric analysis has highlighted the growing interest in the biological functions of D-tryptophan, including its roles in inhibiting bacterial biofilms and its immunomodulatory properties, suggesting future research directions in drug development and as a food preservative. frontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. How can researchers distinguish D-Tryptophan-d5 from its non-deuterated counterpart in experimental settings?

  • Methodological Answer : Utilize mass spectrometry (MS) to detect the mass difference (≈5 Da) caused by deuterium substitution. Nuclear magnetic resonance (NMR) spectroscopy can also differentiate peaks due to isotopic shifts in hydrogen/deuterium environments. For example, 1H^1H-NMR spectra of D-Tryptophan-d5 will show reduced proton signals in deuterated positions, while 2H^2H-NMR can confirm deuterium incorporation .

Q. What are the primary applications of D-Tryptophan-d5 in biochemical research?

  • Methodological Answer : D-Tryptophan-d5 is predominantly used as an internal standard in quantitative NMR and mass spectrometry to improve signal reproducibility and reduce noise. It is also employed in protein structure determination to study side-chain dynamics and solvent interactions via isotopic labeling. Researchers should ensure proper calibration with non-deuterated controls to validate results .

Q. What synthesis methods are recommended for producing high-purity D-Tryptophan-d5?

  • Methodological Answer : Chemical synthesis using deuterated reagents (e.g., D2_2O or deuterated precursors) or microbial fermentation with deuterium-enriched media are standard approaches. Post-synthesis purification via high-performance liquid chromatography (HPLC) or recrystallization is critical to achieve ≥98% isotopic purity. Validate purity using tandem MS and isotopic ratio analysis .

Advanced Research Questions

Q. How does isotopic purity of D-Tryptophan-d5 influence data interpretation in NMR studies?

  • Methodological Answer : Residual protonation in deuterated positions can introduce signal splitting or baseline noise. Researchers should quantify isotopic purity using 1H^1H-NMR integration or isotope-ratio mass spectrometry. For kinetic studies, even 2% residual protons may skew relaxation time measurements. Mitigate this by optimizing synthesis protocols and including purity thresholds in experimental design .

Q. What experimental design considerations are critical when using D-Tryptophan-d5 to study protein-ligand interactions?

  • Methodological Answer :

  • Framework Application : Apply the PICOT framework:
  • Population : Target protein (e.g., tryptophan synthase).
  • Intervention : D-Tryptophan-d5 binding under varying pH/temperature.
  • Comparison : Non-deuterated D-Tryptophan.
  • Outcome : Binding affinity changes due to isotopic effects.
  • Time : Short-term kinetic vs. equilibrium binding assays.
  • Data Collection : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) with deuterated buffers. Normalize data to account for solvent isotope effects .

Q. How can researchers resolve contradictions between studies using D-Tryptophan-d5 and non-deuterated analogs?

  • Methodological Answer : Discrepancies may arise from kinetic isotope effects (KIE) altering reaction rates or binding equilibria. Conduct controlled side-by-side experiments under identical conditions. For example, in enzyme assays, compare kcatk_{cat} and KmK_m values for deuterated vs. non-deuterated substrates. Use multivariate regression to isolate isotopic contributions from other variables .

Q. What statistical tools are optimal for analyzing NMR data involving D-Tryptophan-d5?

  • Methodological Answer :

  • Preprocessing : Apply Lorentzian line fitting to resolve overlapping peaks in 2H^2H-NMR spectra.
  • Quantitative Analysis : Use principal component analysis (PCA) to identify spectral variations caused by deuterium substitution.
  • Software : Leverage tools like MestReNova for peak integration and Bruker TopSpin for relaxation time calculations. Include error propagation models to account for isotopic impurities .

Q. How do storage conditions impact the stability of D-Tryptophan-d5 in long-term studies?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent deuterium exchange with ambient moisture. Regularly validate stability via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor using HPLC-UV. Include desiccants in storage vials to minimize hydrolysis .

Ethical and Compliance Considerations

  • Ensure compliance with institutional safety protocols for handling deuterated compounds (e.g., PPE requirements in ).
  • Address GDPR or IRB requirements if human-derived samples are used in metabolic studies involving D-Tryptophan-d5 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.